molecular formula C21H19NO4S B3439532 N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide

Cat. No.: B3439532
M. Wt: 381.4 g/mol
InChI Key: WRRXVHWLCILYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide typically involves the following steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of a suitable aromatic compound with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position.

    Dimethylation: The hydroxylated intermediate is further methylated using methyl iodide or dimethyl sulfate in the presence of a base to introduce the dimethyl groups.

    Formation of Benzamide: Finally, the benzamide moiety is introduced through a condensation reaction with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Quinones, sulfoxides, or sulfones.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancers.

    Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus disrupting the pH balance in cancer cells. This leads to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)benzamide
  • N-(4-hydroxyphenyl)benzenesulfonamide
  • N-(2,3-dimethylphenyl)benzenesulfonamide

Uniqueness

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide stands out due to the combination of its functional groups, which confer unique biological activities. The presence of both benzenesulfonyl and benzamide groups allows it to interact with multiple molecular targets, making it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-14-15(2)20(23)19(27(25,26)17-11-7-4-8-12-17)13-18(14)22-21(24)16-9-5-3-6-10-16/h3-13,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRXVHWLCILYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide
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